5-Methoxytryptoline

Vue d'ensemble

Description

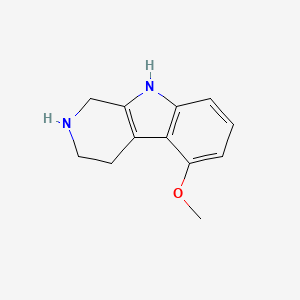

La 5-Méthoxy-2,3,4,9-tétrahydro-1H-β-carboline est un alcaloïde β-carboline naturel. Il s’agit d’un dérivé de la structure β-carboline, qui est connue pour sa présence dans diverses plantes, aliments et même dans les tissus humains.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-Méthoxy-2,3,4,9-tétrahydro-1H-β-carboline implique généralement la réaction de Pictet-Spengler, où les dérivés de la tryptamine réagissent avec des aldéhydes ou des cétones en conditions acides. Les conditions de réaction incluent souvent l’utilisation de méthanol comme solvant et d’un catalyseur tel que l’acide chlorhydrique .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La synthèse à grande échelle suivrait probablement des voies similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La 5-Méthoxy-2,3,4,9-tétrahydro-1H-β-carboline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir la tétrahydro-β-carboline en sa β-carboline correspondante.

Réduction : Les réactions de réduction peuvent saturer davantage le composé, affectant ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier au niveau du groupe méthoxy, peuvent conduire à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions basiques ou acides pour réaliser la substitution.

Principaux produits formés :

Oxydation : Dérivés de la β-carboline.

Réduction : Dérivés de la tétrahydro-β-carboline plus saturés.

Substitution : Divers dérivés de la β-carboline substitués.

Applications De Recherche Scientifique

Neuropharmacological Applications

5-Methoxytryptoline is recognized for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for understanding its potential as a therapeutic agent in treating neuropsychiatric disorders.

- Serotonergic Activity : The compound acts as a potent agonist of several serotonin receptors, including 5-HT1, 5-HT2, and others. Its affinity for these receptors suggests that it may modulate mood and anxiety levels, making it a candidate for antidepressant and anxiolytic therapies .

- Behavioral Studies : Research has shown that this compound can induce behavioral changes in animal models, such as the head-twitch response in rodents, which is often used as a proxy for psychedelic effects. This indicates its potential role in psychopharmacology .

Cardioprotective Properties

Recent studies have highlighted the cardioprotective properties of this compound, particularly in the context of ischemic injury.

- Cardiac Tissue Protection : The compound has been shown to reduce cardiac tissue injury induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. It operates by lowering serum creatine kinase-MB levels, which are indicative of myocardial damage .

- Mechanisms of Action : The cardioprotective effects may be attributed to its ability to act on serotonin receptors that influence vascular tone and cardiac function. This opens avenues for further research into its use in preventing chemotherapy-induced cardiac damage .

Role in Cancer Treatment

In addition to its cardioprotective effects, this compound has been investigated for its role in cancer therapy.

- Mitigating Anemia : Clinical trials have explored the use of this compound alongside cisplatin chemotherapy to mitigate anemia in patients with metastatic lung cancer. Results indicated that patients receiving the compound experienced less severe drops in hemoglobin levels compared to those who did not .

Synthesis and Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals targeting serotonin receptors.

- Pharmaceutical Applications : As a non-selective serotonin receptor agonist, this compound is utilized in developing new medications aimed at treating mood disorders and other psychiatric conditions. Its unique pharmacological profile makes it an attractive candidate for drug development .

Research and Development Insights

Several studies have focused on the structure-activity relationships of this compound derivatives, providing insights into their pharmacological profiles.

- Structural Analysis : Investigations into the molecular structure of this compound have revealed valuable information about how modifications can enhance or alter its activity at various serotonin receptors. This knowledge is critical for designing new compounds with improved therapeutic efficacy .

Data Table: Summary of Applications

Mécanisme D'action

Le principal mécanisme d’action de la 5-Méthoxy-2,3,4,9-tétrahydro-1H-β-carboline implique l’inhibition de l’enzyme monoamine oxydase de type A (MAO-A). Cette inhibition entraîne une augmentation des niveaux de monoamines telles que la sérotonine et la norépinéphrine dans le cerveau, ce qui peut avoir des effets antidépresseurs et anxiolytiques. Le composé interagit également avec les récepteurs de la sérotonine, influençant davantage l’humeur et les fonctions cognitives .

Composés similaires :

Tryptoline : Un autre dérivé de la β-carboline présentant des propriétés inhibitrices de la MAO-A similaires.

Harmane : Connu pour ses effets neuroprotecteurs et améliorant la cognition.

Harmaline : Utilisé en médecine traditionnelle et connu pour ses propriétés psychoactives

Unicité : La 5-Méthoxy-2,3,4,9-tétrahydro-1H-β-carboline est unique en raison de sa substitution méthoxy spécifique, qui influence son profil pharmacologique. Cette substitution renforce son activité inhibitrice de la MAO-A par rapport à d’autres β-carbolines, ce qui en fait un composé intéressant pour les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Tryptoline: Another beta-carboline derivative with similar MAO-A inhibitory properties.

Harmane: Known for its neuroprotective and cognitive-enhancing effects.

Harmaline: Used in traditional medicine and known for its psychoactive properties

Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .

Activité Biologique

5-Methoxytryptoline (5-MT) is an indole alkaloid that has garnered attention for its potential biological activities, particularly in relation to neurotransmission and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 5-MT.

5-MT is a derivative of tryptamine, characterized by a methoxy group at the 5-position of the indole ring. It is metabolically linked to serotonin (5-hydroxytryptamine, 5-HT) and melatonin, suggesting its involvement in serotonergic pathways. The metabolism of 5-MT can occur via cytochrome P450 enzymes, particularly CYP2D6, which catalyzes its O-demethylation to serotonin. This metabolic pathway has implications for understanding its neurophysiological effects and interactions with other psychoactive substances .

Neurotransmitter Interaction

Research indicates that 5-MT exhibits agonistic activity at various serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and cognitive functions. In vitro studies have shown that 5-MT can enhance the expression of the 5-HT2A receptor in neuronal cells, potentially influencing synaptic plasticity and neurogenesis .

Impact on Behavior

Behavioral studies involving animal models have demonstrated that administration of 5-MT can alter locomotor activity and anxiety-related behaviors. For instance, a study showed that rats treated with 5-MT exhibited reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties .

Case Studies

A longitudinal case study involving a patient with chronic refractory post-traumatic stress disorder (PTSD) highlights the therapeutic potential of compounds related to 5-MT. The subject reported significant reductions in PTSD symptoms following treatment with substances containing similar tryptamine structures, which may share pharmacological properties with 5-MT .

Data Tables

The following table summarizes key findings related to the pharmacological activity of 5-MT:

The mechanisms through which 5-MT exerts its biological effects involve modulation of serotonergic pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that affect neurotransmitter release and neuronal excitability. Additionally, the interaction with CYP2D6 indicates that genetic variations in this enzyme may influence individual responses to compounds like 5-MT .

Propriétés

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184522 | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-19-1 | |

| Record name | 5-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.